PF-04822163 vs. PF-04471141: A 15-Fold Improvement in PDE1 Potency
Within the same chemical series discovered by Pfizer, PF-04822163 (a 4-indanylquinazoline) demonstrates a profound, 15-fold increase in inhibitory potency against PDE1B compared to its predecessor, PF-04471141 (a 4-aminoquinazoline) [1]. This improvement is not marginal but represents a significant optimization of the chemical scaffold, enabling more robust target engagement at lower concentrations.
| Evidence Dimension | PDE1B Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 2.4 nM |
| Comparator Or Baseline | PF-04471141: 35 nM |
| Quantified Difference | ~15-fold more potent |
| Conditions | Recombinant human PDE1B enzyme assay |
Why This Matters
This 15-fold potency advantage is crucial for researchers seeking to minimize compound usage, reduce potential off-target effects driven by higher concentrations, and achieve more complete target inhibition in cellular and in vivo models.
- [1] Humphrey, J. M., Yang, E., Ende, C. W. A., Arnold, E. P., Head, J. L., Jenkinson, S., ... & Menniti, F. S. (2014). Small-molecule phosphodiesterase probes: discovery of potent and selective CNS-penetrable quinazoline inhibitors of PDE1. MedChemComm, 5(9), 1290-1296. View Source
